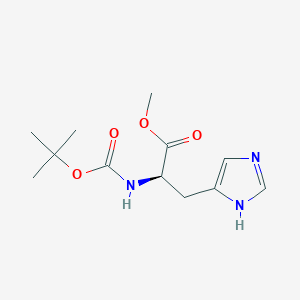

N-Boc-D-histidine methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Boc-D-histidine methyl ester is a chemical compound with the molecular formula C12H19N3O4 and a molecular weight of 269.3 g/mol. It is a derivative of histidine, an essential amino acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxyl group is esterified with methanol. This compound is commonly used in peptide synthesis and various biochemical applications due to its stability and reactivity.

Synthetic Routes and Reaction Conditions:

Protection of Amino Group: The amino group of D-histidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) in an organic solvent like dichloromethane (DCM).

Esterification: The carboxyl group of the protected D-histidine is then esterified with methanol in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Types of Reactions:

Deprotection: The Boc group can be removed using trifluoroacetic acid (TFA) to regenerate the free amino group.

Peptide Bond Formation: this compound can be used in peptide synthesis to form peptide bonds with other amino acids or peptides.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA), dichloromethane (DCM).

Peptide Bond Formation: Coupling reagents like DCC or EDC, organic solvents like DCM or N,N-dimethylformamide (DMF).

Ester Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH), water or aqueous buffer solutions.

Major Products Formed:

Deprotection: D-histidine.

Peptide Bond Formation: Peptides with D-histidine incorporated.

Ester Hydrolysis: D-histidine carboxylic acid.

科学研究应用

Peptide Synthesis

N-Boc-D-histidine methyl ester is primarily utilized in peptide synthesis. The Boc group protects the amino group during peptide bond formation, preventing self-coupling and facilitating the assembly of peptides with defined sequences. This is crucial for creating peptides that mimic natural biological functions or possess therapeutic properties.

Case Study: Synthesis of Bioactive Peptides

Research has demonstrated that histidine residues play critical roles in enzyme active sites and metal ion coordination. A study highlighted how this compound was used to synthesize a peptide that exhibited enhanced stability and biological activity due to the incorporation of histidine . Techniques such as nuclear magnetic resonance (NMR) spectroscopy were employed to analyze these interactions at a molecular level.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for various bioactive compounds. Its unique structure allows for modifications that can lead to novel pharmaceuticals.

Example: Development of Peptidomimetics

The compound has been used in the development of peptidomimetics, which are designed to resist enzymatic degradation while maintaining biological activity. For instance, β3-amino acid derivatives synthesized from this compound have shown promise in mimicking natural peptides with improved oral bioavailability .

Structural Studies

This compound is also significant in structural biology studies. Its incorporation into peptides allows researchers to investigate conformational changes and stability under various conditions.

Research Findings: Conformational Constraints

A study focused on conformationally constrained histidines indicated that derivatives of this compound could be used to design peptides with specific folding patterns, enhancing their functional properties . This application underscores its importance in understanding protein dynamics and interactions.

作用机制

The mechanism by which N-Boc-D-histidine methyl ester exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids to form peptides. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis.

Molecular Targets and Pathways Involved:

Peptide Synthesis: The compound targets the amino group of histidine, allowing for selective coupling reactions.

Enzyme Studies: It may interact with enzymes that recognize histidine residues, providing insights into enzyme-substrate interactions.

相似化合物的比较

N-Boc-L-histidine methyl ester

N-Boc-L-lysine methyl ester

N-Boc-D-lysine methyl ester

生物活性

N-Boc-D-histidine methyl ester is a derivative of the amino acid histidine, notable for its role in peptide synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the imidazole ring and a methyl ester functional group, which enhances its utility in various biochemical applications.

- Molecular Formula : C₁₂H₁₉N₃O₄

- Molecular Weight : Approximately 253.30 g/mol

The presence of the Boc group allows for selective reactions, making it an important building block in synthetic organic chemistry. This compound serves as a precursor in synthesizing bioactive peptides, which are crucial for various biological functions.

Biological Relevance

This compound exhibits biological activity primarily through its incorporation into peptide structures. Histidine residues are critical for enzyme active sites and play significant roles in metal ion coordination and proton transfer. The D-enantiomer, while less characterized than its L-counterpart, provides insights into racemic mixtures in biological systems.

Table 1: Comparison of Histidine Derivatives

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-Boc-L-histidine methyl ester | C₁₂H₁₉N₃O₄ | L-enantiomer; more biologically active |

| D-Histidine methyl ester | C₇H₁₁N₃O₂ | Lacks Boc protection; simpler structure |

| N-Boc-L-histidine | C₁₃H₁₉N₃O₂ | Contains an additional carboxyl group |

| N(α), N-(im)-Di-Boc-L-histidine methyl ester | C₁₇H₂₇N₃O | Contains two Boc groups; enhances stability |

Mechanistic Insights

Research has shown that histidine residues can significantly influence protein folding, stability, and interactions with ligands. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to analyze these interactions at a molecular level .

Case Study: Protonation Dynamics

A study focusing on the gas-phase structure of protonated histidine and its methyl ester revealed that both ions exhibit three equivalent fast hydrogens and one slower exchangeable hydrogen. This slower exchange is attributed to strong intramolecular hydrogen bonding within the imidazole ring . Such dynamics are crucial for understanding how modifications to histidine affect its reactivity and biological function.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, often starting from L-histidine. One notable method involves the asymmetric transformation of L-histidine using tartaric acid and aldehydes in an acetic acid medium, yielding D-histidine derivatives efficiently .

Research Findings

- Antimicrobial Activity : this compound derivatives have been studied for their antimicrobial properties. Research indicates that certain peptide derivatives exhibit mild to moderate activity against Gram-positive bacteria and fungi such as A. niger .

- Peptide Synthesis : The compound's ability to act as a building block for complex peptides has been demonstrated in various studies, highlighting its importance in developing therapeutic agents .

- Stability and Bioavailability : The structural modifications provided by the Boc group enhance the stability of peptides against enzymatic degradation, potentially improving oral bioavailability .

属性

IUPAC Name |

methyl (2R)-3-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(17)15-9(10(16)18-4)5-8-6-13-7-14-8/h6-7,9H,5H2,1-4H3,(H,13,14)(H,15,17)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWEVEEORUORBAX-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CN=CN1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。